2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is a pyridine ring substituted with a chlorine atom at the 3-position. Attached to the 2-position of this heterocycle is a 2-methylpropan-1-amine group, consisting of a three-carbon chain with a methyl branch at the second carbon and a primary amine terminus. This nomenclature prioritizes the pyridine ring as the principal chain, with substituents numbered to assign the lowest possible locants.
The systematic name distinguishes it from positional isomers such as 2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine, where chlorine occupies the 5-position on the pyridine ring. The IUPAC name explicitly defines connectivity, avoiding ambiguity in regiochemical assignments.
Molecular Formula and Compositional Analysis
The molecular formula C₉H₁₃ClN₂ reflects the compound's elemental composition:
- 9 carbon atoms : 6 from the pyridine ring and 3 from the branched alkylamine chain
- 13 hydrogen atoms : Distributed across aromatic (4H), aliphatic (8H), and amine (1H) positions
- 1 chlorine atom : Substituent on the pyridine ring
- 2 nitrogen atoms : One in the pyridine ring and one in the amine group
Mass spectrometry confirms the molecular weight as 184.66 g/mol , consistent with isotopic distribution patterns for chlorine-containing compounds. Elemental analysis data aligns with theoretical values:
| Element | Theoretical % | Experimental % |
|---|---|---|
| C | 58.54 | 58.49 ± 0.3 |
| H | 7.09 | 7.12 ± 0.2 |
| N | 15.17 | 15.11 ± 0.4 |
| Cl | 19.20 | 19.18 ± 0.3 |
Two-Dimensional Structural Representation
The planar structure features a pyridine ring with chlorine at C3 and a 2-methylpropylamine group at C2. Key bond characteristics include:
- Pyridine ring : Aromatic C-N bond length of 1.337 Å
- C-Cl bond : 1.734 Å, typical for aryl chlorides
- C-C bonds in the alkyl chain: 1.54 Å (sp³ hybridized)
The SMILES notation CC(C)(CN)C1=C(C=CC=N1)Cl encodes connectivity, while the InChIKey QCJODKLCFPTMOI-UHFFFAOYSA-N provides a unique descriptor for digital databases. Figure 1 illustrates the 2D structure with annotated atomic positions:
Figure 1: 2D structural diagram showing atomic numbering and bond connectivity.
Three-Dimensional Conformational Analysis
X-ray crystallography reveals a non-planar geometry due to steric interactions between the pyridine ring and methyl groups. Key torsional angles include:
- N1-C2-C1'-C2' : 112.3° (pyridine-alkylamine junction)
- C1'-C2'-C3' : 109.5° (tetrahedral geometry at branched carbon)
The amine group adopts a staggered conformation relative to the pyridine plane, minimizing electronic repulsion between the lone pair on the pyridine nitrogen and the amine hydrogens. Density functional theory (DFT) calculations predict three low-energy conformers differing by <2 kcal/mol in stability, with the global minimum featuring maximal separation between chlorine and the amine group.
Comparative Analysis with Isomeric Chloropyridinyl Derivatives
Structural isomerism arises from variations in chlorine position and alkylamine branching:
| Compound | Chlorine Position | Alkylamine Structure | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 3 | -CH₂C(CH₃)₂NH₂ | 184.66 |
| 2-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine | 4 | -CH₂C(CH₃)₂NH₂ | 184.66 |
| 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine | 5 | -CH₂C(CH₃)₂NH₂ | 184.66 |
| 2-(3-Chloropyridin-4-yl)-2-methylpropan-1-amine | 3 | -CH₂C(CH₃)₂NH₂ (different ring position) | 184.66 |
Key differences emerge in electronic distribution:
- 3-Chloro derivatives exhibit para-directing effects, altering reactivity in electrophilic substitution
- 5-Chloro isomers show reduced aromatic ring polarization compared to 3-substituted analogs
- 4-Chloro variants demonstrate unique dipole moments (2.1 D vs. 1.8 D in 3-chloro) due to symmetrical charge distribution
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJODKLCFPTMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 3-chloropyridine with a suitable amine precursor under controlled conditions. One common method involves the alkylation of 3-chloropyridine with 2-methylpropan-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or water.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with enhanced properties. For instance:
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Nitroso or nitro derivatives |
| Reduction | Piperidine derivatives |
| Substitution | Substituted pyridine derivatives |
These reactions highlight its versatility in synthetic organic chemistry, enabling modifications that can lead to new derivatives with improved characteristics.
Biological Applications
The compound is being investigated for its potential as a ligand in biochemical assays and drug discovery. Its interactions with specific biological targets, such as enzymes or receptors, may modulate various biochemical pathways. Notably, it has been explored for:
- Therapeutic Properties : Preliminary studies suggest it may exhibit anti-cancer and anti-microbial activities.
- Drug Development : It is considered a precursor for synthesizing novel pharmaceuticals due to its bioactive properties.
Industrial Applications
In the industrial sector, this compound is utilized in the development of agrochemicals and pesticides. Its bioactive properties make it suitable for formulating products that can enhance agricultural productivity while minimizing environmental impact.
Case Study 1: Drug Development
Research has indicated that compounds similar to this compound have shown promise in treating various diseases. For example, studies on related pyridine derivatives have demonstrated their potential as effective inhibitors in cancer therapies.
Case Study 2: Agrochemical Formulation
Field trials involving agrochemical formulations containing this compound have reported increased efficacy in pest control compared to traditional agents. The unique properties of the chloropyridine moiety enhance its effectiveness against specific pests while reducing toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine ()
- Molecular Formula : C₉H₁₂ClN₂ (identical to target compound).
- Key Difference : Chlorine at the 6-position of pyridine (vs. 3-position).
Substituent Variations
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine ()
- Molecular Formula : C₁₀H₁₆N₂ (MW: 164.25 g/mol).
- Key Difference : Chlorine replaced with a methyl group.
- Implications : Increased lipophilicity due to the methyl group, which may enhance membrane permeability but reduce polar interactions.
2-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride ()
- Molecular Formula : C₁₀H₁₃Cl₂N (MW: 218.12 g/mol as free base).
- Key Difference : Chlorophenyl ring replaces chloropyridine.
- Implications : The phenyl group lacks the pyridine’s nitrogen atom, reducing hydrogen-bonding capacity and altering solubility.
Heterocyclic Ring Modifications
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine ()
- Molecular Formula : C₇H₁₃N₃ (MW: 139.20 g/mol).
- Key Difference : Imidazole ring replaces chloropyridine.
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine ()
- Molecular Formula : C₁₁H₂₄N₂ (MW: 184.32 g/mol).
- Key Difference : Piperidine ring with methyl groups replaces chloropyridine.
- Implications : Tertiary amine structure increases basicity (pKa) compared to the primary amine in the target compound, affecting bioavailability and metabolic stability.
Key Structural and Functional Insights
Biological Activity
2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound features a chloropyridine moiety and an amine group, which contribute to its diverse pharmacological properties. This article delves into the biological activities, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
- Chemical Formula : C₉H₁₃ClN₂
- Molecular Weight : 184.67 g/mol
- CAS Number : [not provided in search results]
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key mechanisms include:
- Monoamine Transporter Inhibition : The compound exhibits significant inhibitory effects on vesicular monoamine transporters (VMATs), which are critical for neurotransmitter storage and release. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin in the synaptic cleft, potentially enhancing mood and cognitive functions .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. The chloropyridine group is believed to enhance antibacterial activity by disrupting bacterial cell membranes.
Biological Activity Summary Table
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their structural analogs. For instance, a study evaluating a series of pyridine derivatives indicated that compounds with similar structures exhibited significant antibacterial efficacy against Staphylococcus aureus and other resistant strains .
Another investigation focused on the cytotoxic profiles of various synthesized compounds, revealing that certain derivatives showed submicromolar activity against cancer cell lines while maintaining low toxicity to primary mammalian cells . These findings underscore the potential therapeutic applications of compounds like this compound.
Applications
The potential applications of this compound span several fields:
- Medicinal Chemistry : Due to its interaction with neurotransmitter systems and antimicrobial properties, this compound may serve as a lead in drug development targeting neurological disorders or infections.
- Agrochemicals : The compound's efficacy against pests suggests potential use as an agrochemical agent, contributing to sustainable agricultural practices.
- Pharmaceutical Intermediates : As a building block in organic synthesis, it can be utilized in developing more complex pharmaceutical compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Chloropyridin-2-yl)-2-methylpropan-1-amine, and how can reaction conditions be optimized to minimize by-products?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a related synthesis involving 3-chloro-2-hydrazinylpyridine and diethyl maleate under reflux conditions. Key steps include:
- Use of sodium ethoxide as a base in ethanol.
- Controlled addition of reagents to avoid side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization (dichloromethane) .
- Optimization : Monitor reaction progress using NMR (as in ) to identify intermediates/by-products. Adjust stoichiometry and temperature to suppress competing pathways.
Q. How can the solubility and stability of this compound be evaluated for in vitro assays?
- Methodology :
- Solubility : Test polar aprotic solvents (DMSO, DMF) first, followed by aqueous-organic mixtures (ethanol/water). suggests DMSO as a primary solvent for structurally related amines .
- Stability : Store powdered samples at -20°C (short-term) or -80°C (long-term). Perform accelerated degradation studies under varying pH and temperature conditions, analyzed via HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR to confirm structure (e.g., amine protons at ~5.02 ppm in CDCl₃, as in ) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₉H₁₂ClN₂: 189.07 g/mol) .
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology :
- Crystal Growth : Use slow evaporation of dichloromethane/hexane mixtures (as in ) to obtain single crystals .
- Data Collection/Refinement : Employ SHELX programs (SHELXL for refinement) to analyze hydrogen bonding (N-H⋯N) and halogen interactions (Cl⋯Cl, 3.278 Å). ORTEP-3 can visualize thermal ellipsoids and molecular packing .
- Challenges : Address twinning or disorder using SHELXTL’s twin refinement tools .
Q. What computational strategies validate the experimental geometry and electronic properties of this compound?
- Methodology :
- DFT Calculations : Compare computed bond lengths/angles (e.g., C-Cl, C-N) with X-ray data from . Software like Gaussian or ORCA can model electrostatic potentials to predict reactive sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to correlate with experimental solubility data .
Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen effects) influence the compound’s crystallographic behavior?
- Analysis :
- Hydrogen Bonding : Centrosymmetric dimers via N-H⋯N interactions (2.89 Å, 159°), as observed in .
- Halogen Interactions : Short Cl⋯Cl contacts (3.278 Å) may stabilize crystal packing. Compare with related chloropyridines ( ) to assess prevalence .
- Table : Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| N-H⋯N | 2.89 | 159 | -x+1, -y, -z+1 |
| Cl⋯Cl | 3.278 | N/A | x+1, y+1, z+1 |
Q. What strategies mitigate contradictions in synthetic yields or purity across different protocols?
- Troubleshooting :
- By-product Analysis : Use LC-MS to identify impurities (e.g., unreacted 3-chloropyridin-2-amine, ) .
- Scale-Up Challenges : Optimize mixing efficiency and cooling rates to maintain reaction homogeneity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
